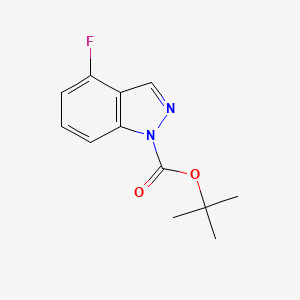

1-Boc-4-fluoro-1H-indazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Boc-4-fluoro-1H-indazole is a fluorinated indazole derivative protected by a tert-butoxycarbonyl (Boc) group at the 1-position. The Boc group enhances stability during synthetic processes, particularly in peptide synthesis and medicinal chemistry, by shielding reactive sites. The 4-fluoro substitution on the indazole ring introduces electronic effects that influence reactivity and intermolecular interactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Boc-4-fluoro-1H-indazole can be synthesized through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, the reaction between 2-fluorobenzaldehyde and hydrazine can produce the desired indazole structure . The Boc protecting group can be introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 1-Boc-4-fluoro-1H-indazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom at the 4-position can be substituted by nucleophiles under appropriate conditions.

Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydride and alkyl halides.

Deprotection: Trifluoroacetic acid is commonly used for Boc deprotection.

Major Products Formed:

Nucleophilic Substitution: Substituted indazole derivatives.

Deprotection: 4-fluoro-1H-indazole.

Aplicaciones Científicas De Investigación

1-Boc-4-fluoro-1H-indazole has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including kinase inhibitors and anti-inflammatory agents.

Materials Science: The compound can be used in the development of organic electronic materials due to its unique electronic properties.

Chemical Biology: It is employed in the study of enzyme mechanisms and protein-ligand interactions.

Mecanismo De Acción

The mechanism of action of 1-Boc-4-fluoro-1H-indazole depends on its specific application. In medicinal chemistry, indazole derivatives often act by inhibiting specific enzymes or receptors. For example, they can inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins .

Comparación Con Compuestos Similares

Structural and Substituent Variations

Fluorinated indazoles vary in substituent type, position, and molecular weight, significantly affecting their physicochemical properties and applications. Below is a comparative analysis of key derivatives:

Table 1: Key Properties of Fluorinated Indazole Derivatives

*Estimated based on Boc group addition (C₄H₉O₂: 101.12 g/mol) to 4-fluoro-1H-indazole.

Electronic and Reactivity Effects

- Halogen Substituents: Electron-withdrawing groups (F, Cl, Br, I) at the 4-position enhance inhibitory and binding properties. A study on indazole derivatives () demonstrated that halogenated compounds exhibit superior corrosion inhibition compared to methyl or amino-substituted analogs. The order of inhibition efficiency was Br > Cl > F > methyl > hydroxy > amino .

- Boc Protection : The Boc group in this compound increases lipophilicity, improving solubility in organic solvents. This contrasts with unprotected analogs like 4-fluoro-1H-indazole, which are more polar and reactive .

Stability and Commercial Availability

- Stability : Boc-protected derivatives are stable under basic conditions but cleaved under acidic conditions (e.g., trifluoroacetic acid). Unprotected fluorinated indazoles are more reactive but require careful handling due to sensitivity .

- Availability : While 4-fluoro-1H-indazole and halogenated analogs (e.g., 7-chloro-4-fluoro-1H-indazole) are commercially available, this compound is listed as discontinued, limiting its accessibility .

Research Findings and Trends

- Inhibition Performance : Fluorinated indazoles with electron-withdrawing groups exhibit enhanced corrosion inhibition, with 4-bromo-1H-indazole outperforming 4-fluoro-1H-indazole in acidic environments .

- Biological Activity : Substitutions at the 4-position (e.g., fluoro in 1,3-dimethyl-1H-indazol-6-yl) are critical in kinase inhibitors, improving target selectivity and potency .

Actividad Biológica

1-Boc-4-fluoro-1H-indazole is a fluorinated indazole derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a fluorine atom at the 4-position of the indazole ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and materials science. This article aims to explore the biological activity of this compound, including its mechanism of action, pharmacological effects, and comparative analysis with related compounds.

The specific biological targets and mechanisms of action for this compound are not extensively documented in the literature. However, indazole derivatives are known to exhibit a range of pharmacological activities, including:

- Anticancer Activity : Indazole derivatives have shown promise in inhibiting cancer cell growth.

- Antihypertensive Effects : Some compounds within this class can modulate blood pressure.

- Anti-inflammatory Properties : They may influence inflammatory pathways.

- Antibacterial Activity : Certain derivatives exhibit activity against bacterial strains.

The fluorine atom in this compound can enhance its reactivity and interaction with biological molecules, potentially influencing its pharmacological profile .

Pharmacological Studies

Recent studies have highlighted the potential anticancer properties of indazole derivatives. For instance, a study on new indazol-pyrimidine-based derivatives demonstrated significant cytotoxic activity against various cancer cell lines, showing IC50 values lower than standard treatments . Although specific data for this compound is limited, its structural similarities suggest it may exhibit comparable activities.

Table 1: Cytotoxic Activity of Indazole Derivatives

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound | Features | Biological Activity |

|---|---|---|

| 4-fluoro-1H-indazole | Lacks Boc group | More reactive; potential anticancer activity |

| 1-Boc-1H-indazole | Lacks fluorine atom | Different electronic properties |

The combination of the Boc protecting group and the fluorine atom in this compound confers unique stability and reactivity, making it a valuable intermediate in drug synthesis.

Case Studies

While direct case studies specifically focusing on this compound are scarce, related research on indazole derivatives offers insights into their biological potential. For example, studies have shown that modifications to indazole structures can lead to enhanced anticancer activity and selectivity against cancerous cells while maintaining low toxicity towards normal cells .

Propiedades

IUPAC Name |

tert-butyl 4-fluoroindazole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O2/c1-12(2,3)17-11(16)15-10-6-4-5-9(13)8(10)7-14-15/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOJFERPCGZDBQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=N1)C(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.